

Q203 cytochrome bc1 complex inhibitors comparative potency

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Compound Focus: Telacebec ditosylate

CAS No.: 1566517-83-6

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Comparative Potency of Cytochrome bc1 Inhibitors

Compound	In Vitro Potency (MIC) against Clinical MDR-TB isolates	In Vivo Efficacy (Mouse Model)	Key Characteristics & Notes
Q203 (Telacebec)	Low nanomolar range [1] [2]	Efficacious at <1 mg/kg body weight [1] [2]	First-in-class inhibitor; Phase 2 clinical candidate [1] [2].
JNJ-2901	Sub-nanomolar (≤ 0.5 $\mu\text{g/L}$ or ≤ 1 nM) [3] [4]	4-log reduction in bacterial load at 10 mg/kg [3] [4]	Novel Q203 analogue; described as a "best-in-class" candidate [5] [3].

Detailed Experimental Data and Protocols

The quantitative data in the table is derived from specific experimental models. Here is a detailed breakdown of the methodologies used in the cited studies.

In Vitro Potency Assays

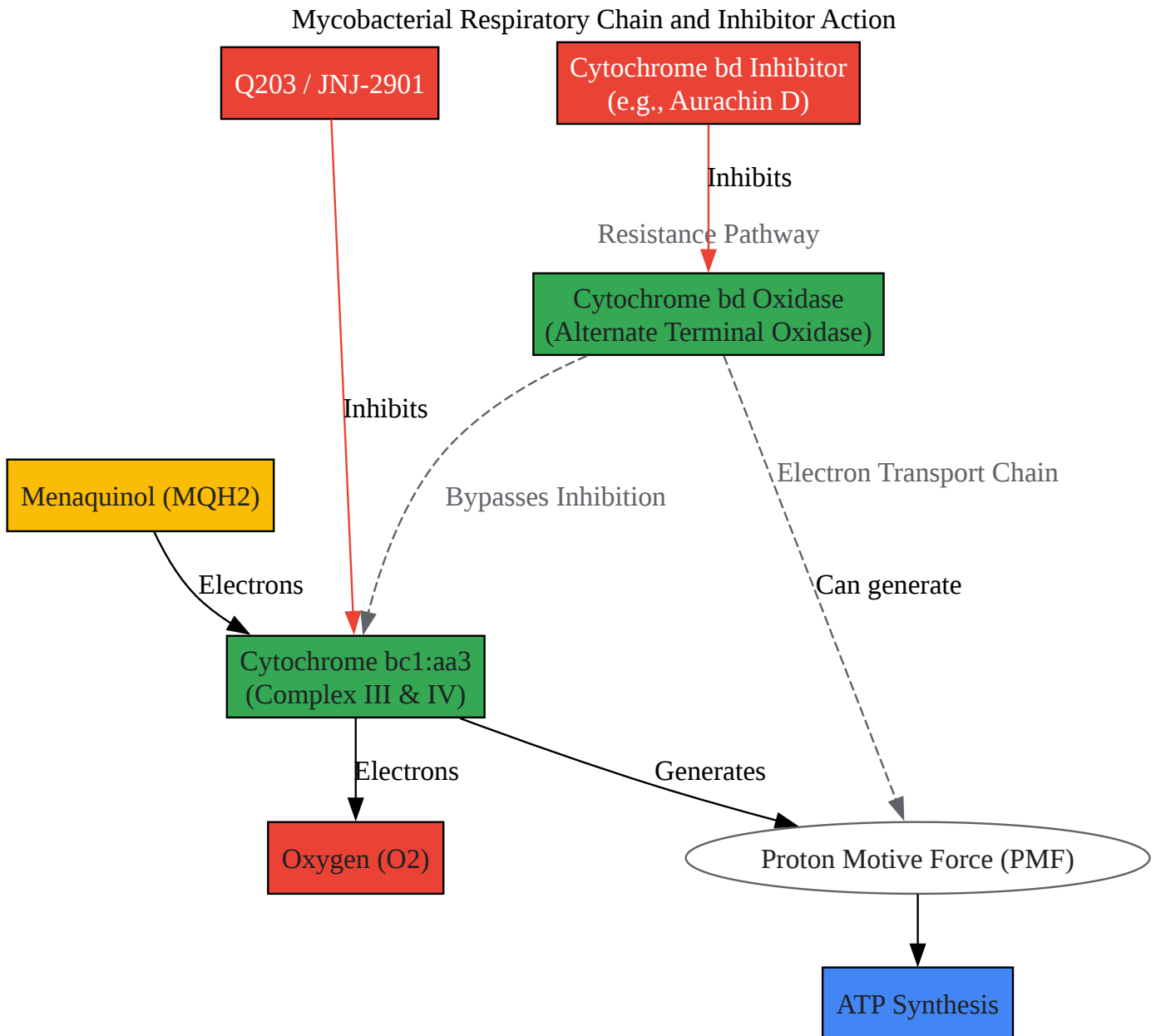
- **Objective:** To determine the **Minimum Inhibitory Concentration (MIC)**, the lowest concentration of a drug that prevents visible bacterial growth.
- **Protocol Summary:**
 - **Strains Tested:** Panels of 18 clinical *M. tuberculosis* isolates with multi-drug resistant (MDR) profiles, alongside laboratory reference strains (e.g., H37Rv) [3] [4].
 - **Culture Medium:** Middlebrook 7H9 broth [3] [4].
 - **Procedure:** The bacteria are exposed to serial dilutions of the inhibitor. After incubation, growth is measured. The MIC is defined as the concentration where <1% of the inoculum can grow [3].

In Vivo Efficacy Models

- **Objective:** To evaluate a drug's ability to reduce bacterial burden in a live animal model of tuberculosis.
- **Protocol Summary:**
 - **Animal Model:** Mice are infected with *M. tuberculosis* via aerosol or intravenous injection [3].
 - **Treatment Regimen:**
 - **Acute Model:** Treatment starts one week post-infection and continues for two weeks [3].
 - **Chronic Model:** Treatment starts four weeks post-infection and continues for eight weeks [3].
 - **Endpoint Analysis:** After treatment, lungs are harvested, and the bacterial load is enumerated by counting **Colony Forming Units (CFUs)** on solid agar plates. The efficacy is reported as the log₁₀ reduction in CFUs compared to untreated controls [3] [4].

Mechanism of Action and Resistance

To understand the context of potency, it's crucial to know how these inhibitors work and a key resistance mechanism. The following diagram illustrates the process.



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The diagram shows that **Q203 and JNJ-2901 bind to the Qp site of the cytochrome bc1 complex, blocking electron flow and energy production** [3] [4]. A major finding is that **clinical isolates of *M. tuberculosis* are significantly more susceptible to these drugs than common lab strains** [5] [6]. This is because lab strains often activate **cytochrome bd oxidase**, an alternate terminal oxidase that can bypass the

inhibition of bc1, leading to apparent resistance [7]. The superior potency of JNJ-2901, especially against clinical isolates, makes it a promising candidate to overcome this challenge [3].

Key Insights for Research and Development

- **Clinical Isolates are Key:** The heightened susceptibility of clinical isolates versus lab-adapted strains like H37Rv underscores the importance of testing compounds against diverse, clinically relevant strains early in the drug discovery process [5] [6].
- **Combination Therapy is Critical:** The bactericidal activity of Q203 can be dramatically enhanced by simultaneously inhibiting the cytochrome bd oxidase with a compound like Aurachin D [7]. This dual-inhibition strategy represents a promising approach for designing more effective regimens.
- **Role in Future Regimens:** Recent studies using relapsing mouse models suggest that cytochrome bc1 inhibitors like Telacebec (Q203) and JNJ-2901 can enhance the sterilizing activity of combination regimens, potentially allowing for significant treatment shortening for both drug-sensitive and drug-resistant TB [5] [6].

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